(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
The compound (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a benzofuran derivative featuring a benzylidene substituent at the 2-position and a 4-chlorobenzenesulfonate group at the 6-position. The Z-configuration of the double bond in the benzylidene moiety is critical for its stereochemical stability.
Key structural attributes include:
- Benzylidene substituent: A 2-methyl group on the aromatic ring, influencing steric and electronic properties.
- Benzofuran core: A conjugated system that may participate in charge-transfer interactions.
Properties
Molecular Formula |
C22H15ClO5S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C22H15ClO5S/c1-14-4-2-3-5-15(14)12-21-22(24)19-11-8-17(13-20(19)27-21)28-29(25,26)18-9-6-16(23)7-10-18/h2-13H,1H3/b21-12- |
InChI Key |
FUFLKSPVCRMLJR-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Benzofuran Moiety : A fused aromatic ring system that contributes to its pharmacological properties.
- Chlorobenzenesulfonate Group : Enhances solubility and reactivity, potentially influencing biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with benzofuran structures often exhibit significant antimicrobial properties. The sulfonate group may enhance this activity by increasing solubility in biological systems, allowing for better interaction with microbial targets.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated through further research.
Anti-inflammatory Effects
Similar compounds have shown anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This suggests a potential therapeutic application in treating inflammatory diseases.
Synthesis Methods
The synthesis of (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can be achieved through various methods:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the desired benzofuran structure.
- Sulfonation : Introducing the sulfonate group through electrophilic aromatic substitution.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications.
Predictive Models for Biological Activity
Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate potential biological activities based on structural features. For instance, the model suggests that this compound may exhibit both antimicrobial and anticancer activities due to its unique functional groups.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Analogs
*Molecular weight inferred from analog 2 due to structural similarity.
Structural and Substituent Effects
Benzylidene Substituents: Target vs. Methoxy substituents in Analog 1 enhance electron-donating effects, which may increase reactivity in electrophilic substitutions . Target vs. Analog 2: Both share the 4-chlorobenzenesulfonate group, but Analog 2’s 2,3-dimethoxybenzylidene could enable additional hydrogen bonding (e.g., methoxy O as acceptors), unlike the target’s non-polar methyl group . Target vs. Analog 3: The 3-methylbenzylidene in Analog 3 shifts steric effects away from the benzofuran core, possibly improving packing efficiency in crystalline states .
Physicochemical Properties
- Molecular Weight : The target compound (~472.9 g/mol) and Analog 2 are heavier than Analog 1 (376.38 g/mol) and Analog 3 (446.45 g/mol), primarily due to the bulky 4-chlorobenzenesulfonate group.
- Polarity : Analog 1’s methanesulfonate group is smaller and more polar than the target’s benzenesulfonate, suggesting higher solubility in polar solvents.
- Crystallography : While specific data for the target compound is unavailable, analogs like Analog 2 and 3 likely form distinct crystal lattices due to substituent-driven hydrogen bonding (Analog 2) or steric packing (Analog 3) .
Research Implications
- Synthetic Applications : The target’s 2-methylbenzylidene group may simplify synthesis compared to dimethoxy analogs (e.g., Analog 1 and 2), which require protecting-group strategies for methoxy installation.
Preparation Methods
Copper-Catalyzed Cyclization
A widely adopted method involves the reaction of substituted salicylaldehydes 15 with alkynes or acetylene precursors. For example, copper bromide (CuBr) and sodium carbonate in dimethyl sulfoxide (DMSO) facilitate the formation of the benzofuran ring via iminium ion intermediates. The mechanism proceeds through nucleophilic attack by copper acetylide on the aldehyde, followed by intramolecular cyclization (Figure 1). This method yields benzofuran derivatives in high efficiency (70–90%).
Reaction Conditions
| Component | Role | Quantity |
|---|---|---|
| Salicylaldehyde | Substrate | 1.0 equiv |
| Calcium carbide | Alkyne source | 1.2 equiv |
| CuBr | Catalyst | 10 mol% |
| Na₂CO₃ | Base | 2.0 equiv |
| DMSO | Solvent | 5 mL/mmol |
Rhodium-Catalyzed C–H Activation
Rhodium complexes, such as CpRh, enable direct C–H alkenylation of meta-hydroxybenzoic acids 61 with alkynes 62 , followed by oxidative annulation. This method is advantageous for introducing electron-donating substituents (e.g., CH₃, OCH₃), which enhance yields (up to 80%) compared to electron-withdrawing groups.
Sulfonation with 4-Chlorobenzenesulfonyl Chloride
The final step involves sulfonation of the hydroxyl group at position 6 of the benzofuran core.
Sulfonate Esterification
Reaction with 4-chlorobenzenesulfonyl chloride C under basic conditions (e.g., pyridine or K₂CO₃) affords the target compound. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.
Procedure
-
Dissolve benzofuran intermediate (1.0 equiv) in anhydrous pyridine (10 mL/mmol).
-
Add 4-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via column chromatography (hexane:EtOAc = 4:1).
Yield : 65–78%
Industrial-Scale Optimization
Patent US20110218357A1 describes a continuous process for 4-chlorobenzenesulfonic acid derivatives using countercurrent reactors. Key parameters include:
Alternative Synthetic Strategies
Electrochemical Synthesis
Platinum electrodes in acetonitrile mediate the formation of seleniranium intermediates, enabling catalyst-free cyclization. While innovative, this method currently offers lower yields (50–60%) compared to traditional approaches.
Wittig Reaction
Phosphine-catalyzed Wittig reactions between o-acylated nitrostyrenes 122 and acyl chlorides 123 provide an alternative route. However, this method requires stringent anhydrous conditions and offers moderate yields (55–70%).
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Z-Selectivity | Scalability |
|---|---|---|---|---|
| Copper Cyclization | CuBr | 70–90 | N/A | High |
| Rhodium C–H Activation | CpRh | 30–80 | N/A | Moderate |
| TFA Condensation | TFA | 75–85 | >9:1 | High |
| Electrochemical | None | 50–60 | 7:1 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
